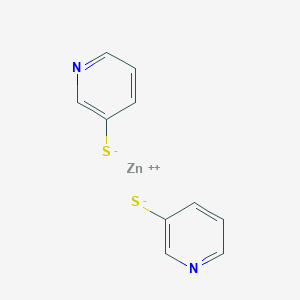

3-Pyridinethiol, zinc salt

Description

Fundamental Principles of Zinc Coordination Chemistry with Thiolate Ligands

Zinc, a d¹⁰ metal, is a borderline hard-soft acid, exhibiting a nearly equal affinity for nitrogen, oxygen, and sulfur ligands. bohrium.com However, its interaction with the soft thiolate sulfur atom is a cornerstone of its biological and catalytic roles. The coordination of zinc with thiolate ligands, typically derived from cysteine residues in proteins, is crucial for both structural integrity and enzymatic function. bohrium.comnih.gov

The zinc-thiolate bond is characterized by a significant electrostatic interaction with a degree of covalency. nih.gov This results in a strong bond, with studies on rubredoxin indicating that a considerable force is needed to rupture zinc-thiolate bonds. nih.gov In biological systems, zinc-thiolate clusters are found in metallothioneins and DNA-binding proteins, where they play key structural roles. bohrium.compnas.org The coordination number and geometry around the zinc center are flexible, with tetrahedral geometry being the most common, especially in structural sites. bohrium.comnih.gov Tridentate zinc sites, often involving water as a fourth ligand, are more characteristic of catalytic activity. bohrium.com

The protonation state of the thiolate ligand significantly influences the coordination. Protonation of a thiolate to a thiol increases the zinc-sulfur bond distance, providing a structural marker for this change. nih.gov This dynamic interplay is critical in understanding the reactivity of zinc-thiolate complexes.

Significance of Pyridinethiolate Ligands in Inorganic and Organometallic Chemistry

Pyridinethiolate ligands, including 3-pyridinethiol (B96745), are versatile building blocks in inorganic and organometallic chemistry. Their ability to act as either monodentate or bidentate ligands, coordinating through sulfur, nitrogen, or both, allows for the formation of a wide array of metal complexes with diverse structures and properties. wikipedia.org

In the case of pyridinethiol complexes, bonding typically occurs through the sulfur atom. cdnsciencepub.com The nitrogen atom of the pyridine (B92270) ring can also coordinate to the metal center, forming a chelate ring. This chelation can enhance the stability of the resulting complex. The electronic properties of the pyridinethiolate ligand can be tuned by the position of the thiol group on the pyridine ring (e.g., 2-, 3-, or 4-pyridinethiol) and by the presence of other substituents. cdnsciencepub.com

The coordination of pyridinethiolate ligands to transition metals has been explored for various applications, including catalysis. For instance, nickel complexes with pyridinethiolate ligands have been investigated as photocatalysts for hydrogen evolution. acs.orgacs.orgosti.gov In these systems, the coordination and dissociation of the pyridinethiolate ligand play a critical role in the catalytic cycle. acs.orgacs.orgosti.gov

Overview of Academic Research Trajectories for 3-Pyridinethiol, Zinc Salt Complexes

While much of the research on zinc pyridinethiolates has focused on the 2-pyridinethiol isomer, particularly in the context of its N-oxide derivative (zinc pyrithione), the study of this compound complexes is an emerging area. Research in this field is often driven by the potential for novel coordination polymers and materials with interesting electronic or catalytic properties.

The synthesis of zinc pyridinethiolate complexes can be achieved through various methods, including the reaction of a zinc salt, such as zinc chloride, with the corresponding pyridinethiol or its lithium salt. polyu.edu.hk Mechanochemical methods have also been explored for the synthesis of related zinc pyrithione (B72027) nanoparticles, offering a greener synthetic route. tandfonline.comresearchgate.net

Characterization of these complexes often involves techniques such as X-ray crystallography to determine the solid-state structure, and various spectroscopic methods (e.g., NMR, IR, and UV-Vis) to probe the coordination environment of the zinc ion. cdnsciencepub.compolyu.edu.hkresearchgate.net For instance, studies on related zinc complexes with bulky aryloxysilanethiolate ligands have provided insights into the coordination geometries of zinc with sulfur-containing ligands. researchgate.net

The investigation of zinc complexes with pyridinethiolate ligands has also extended to their potential use in medicinal chemistry and materials science. For example, some transition metal complexes of pyridinethiolate ligands have been explored as potential therapeutic agents. researchgate.net

Below is a table summarizing some key research findings related to zinc pyridinethiolate and similar complexes:

| Research Area | Key Findings |

| Coordination Chemistry | Zinc typically forms tetrahedral complexes with thiolate ligands. nih.govcdnsciencepub.com The Zn-S bond is strong and has significant electrostatic character. nih.gov |

| Catalysis | Pyridinethiolate ligands are used in nickel-based photocatalysts for hydrogen evolution. acs.orgacs.orgosti.gov |

| Synthesis | Complexes can be synthesized from zinc salts and pyridinethiol or its derivatives. polyu.edu.hk Green mechanochemical synthesis routes have been developed for related compounds. tandfonline.comresearchgate.net |

| Structural Analysis | X-ray crystallography and various spectroscopic techniques are used to characterize the coordination environment. cdnsciencepub.compolyu.edu.hkresearchgate.net |

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

17140-11-3 |

|---|---|

Molecular Formula |

C10H8N2S2Zn |

Molecular Weight |

285.7 g/mol |

IUPAC Name |

zinc;pyridine-3-thiolate |

InChI |

InChI=1S/2C5H5NS.Zn/c2*7-5-2-1-3-6-4-5;/h2*1-4,7H;/q;;+2/p-2 |

InChI Key |

RSASPNDBSGNXNK-UHFFFAOYSA-L |

SMILES |

C1=CC(=CN=C1)[S-].C1=CC(=CN=C1)[S-].[Zn+2] |

Canonical SMILES |

C1=CC(=CN=C1)[S-].C1=CC(=CN=C1)[S-].[Zn+2] |

Other CAS No. |

17140-11-3 |

Synonyms |

Zinc bis(3-pyridinethiolate) |

Origin of Product |

United States |

Elucidation of Coordination Architectures and Supramolecular Assemblies of 3 Pyridinethiol, Zinc Salt

Ligand Binding Modes and Coordination Geometries of Zinc(II) Centers

The coordination of 3-pyridinethiolate to a zinc(II) center can result in a variety of discrete molecular structures, with the specific outcome often dictated by the stoichiometry of the reactants, the nature of the solvent, and the presence of ancillary ligands.

In the presence of a sufficient amount of the 3-pyridinethiolate ligand or other monodentate ligands, the formation of monomeric zinc(II) complexes is favored. In these discrete molecules, the zinc center is typically coordinated by one or more 3-pyridinethiolate ligands and potentially other co-ligands. The coordination number and geometry are highly dependent on the steric and electronic properties of the ligands involved. While specific monomeric complexes of 3-pyridinethiol (B96745) zinc salt are not extensively documented in the literature, insights can be drawn from related zinc thiolate systems. For instance, monomeric zinc complexes with other thiol-containing ligands often exhibit a four-coordinate, distorted tetrahedral geometry.

A notable example in broader zinc thiolate chemistry is the formation of monomeric structures where the zinc atom is chelated by two dithiocarbamate (B8719985) ligands, resulting in a distorted tetrahedral S₄ environment nih.gov. Similarly, monomeric zinc hydride complexes with encapsulating dipyrromethene ligands have been synthesized, showcasing three-coordinate zinc centers d-nb.info. These examples highlight the propensity of zinc(II) to form stable, discrete monomeric units with appropriate thiolate-containing ligands.

The thiolate anion of 3-pyridinethiolate is a versatile ligand, capable of coordinating to a metal center in both a monodentate and a bidentate fashion. In its monodentate mode, only the sulfur atom binds to the zinc ion. However, the deprotonated sulfur atom can also act as a bridge between two zinc centers, a common feature in the coordination chemistry of zinc thiolates that often leads to the formation of polymeric species researchgate.net.

Furthermore, the 3-pyridinethiolate ligand as a whole can be considered a potentially bidentate N,S-chelating ligand. The nitrogen atom of the pyridine (B92270) ring can coordinate to the same zinc center as the thiolate sulfur, forming a stable five-membered chelate ring. This chelation can enhance the stability of the resulting complex. The balance between monodentate S-coordination, S-bridging, and N,S-chelation is a key factor in determining the final coordination architecture.

| Ligand | Binding Mode | Description | Resulting Structure |

| 3-Pyridinethiolate | Monodentate (S-coordination) | The ligand binds to a single zinc center through the sulfur atom. | Monomeric or polymeric complexes |

| 3-Pyridinethiolate | Bidentate (N,S-chelation) | The ligand binds to a single zinc center through both the nitrogen and sulfur atoms. | Monomeric or polymeric complexes with enhanced stability |

| 3-Pyridinethiolate | Bridging (S-coordination) | The sulfur atom bridges two different zinc centers. | Polymeric or multinuclear complexes |

A tetrahedral coordination geometry is very common for zinc(II) complexes, and this is also observed in systems containing pyridinethiolate and other thione ligands. In such complexes, the zinc ion is surrounded by four donor atoms, which can be a combination of sulfur and nitrogen atoms from the 3-pyridinethiolate ligands and/or other co-ligands. For example, several structural reports on zinc(II) complexes with thiones demonstrate coordination through the sulfur atom in a tetrahedral environment researchgate.net.

In a zinc(II) complex with 5-phenyl-1,3,4-oxadiazole-2-thiolate, the central Zn(II) atom exhibits a distorted tetrahedral environment, being coordinated by two sulfur and two nitrogen atoms from four different ligand molecules nih.gov. This results in the formation of a polymeric chain. The bond angles around the zinc atom deviate slightly from the ideal tetrahedral angle of 109.5°, indicating a distorted geometry nih.gov. Theoretical studies also support the preference for a four-coordinate, tetrahedral geometry for zinc complexes in a protein-like environment, especially when bound to one or more neutral or one acidic ligand sci-hub.senih.gov.

While a regular tetrahedral geometry is common, distortions from this ideal geometry are frequently observed in zinc thiolate complexes. These distortions can arise from the steric constraints of bulky ligands or the formation of chelate rings with specific bite angles. For instance, in a mononuclear zinc(II) bromide complex with a thiosemicarbazone ligand, the zinc ion is in a distorted tetrahedral coordination environment chemmethod.com.

In addition to four-coordinate geometries, five-coordinate zinc complexes are also well-known, typically adopting either a square pyramidal or, more commonly, a trigonal bipyramidal geometry. The addition of a fifth ligand to a tetrahedral zinc complex can lead to the formation of such five-coordinate species. In the crystal structure of a human carbonic anhydrase II complex with a bidentate inhibitor, the zinc ion's coordination geometry changes from tetrahedral to a distorted trigonal-bipyramidal arrangement upon ligand binding nih.gov. In this structure, the equatorial plane is formed by two histidine nitrogen atoms and the sulfur atom of the inhibitor, while another histidine nitrogen and the oxygen atom of the inhibitor occupy the axial positions nih.gov. The potential for 3-pyridinethiolate to act as a bidentate ligand or for the zinc center to bind an additional solvent or ancillary ligand makes trigonal bipyramidal geometries accessible in its coordination chemistry.

| Complex Type | Coordination Geometry | Key Features | Reference Example |

| Zinc Thiolate Complex | Distorted Tetrahedral | Deviation of bond angles from the ideal 109.5° due to steric or electronic factors. | [Zn(Brcatsc)Br₂] chemmethod.com |

| Zinc Thiolate Adduct | Trigonal Bipyramidal | Five-coordinate zinc center with three equatorial and two axial ligands. | hCA II with bidentate inhibitor nih.gov |

Polymeric and Extended Coordination Frameworks

The ability of the 3-pyridinethiolate ligand to bridge metal centers opens up the possibility of forming extended one-, two-, or three-dimensional coordination polymers.

In another example of a 1D zinc coordination polymer, involving 5-phenyl-1,3,4-oxadiazole-2-thiolate, the ligands bridge the zinc centers through both sulfur and nitrogen atoms, creating a zigzag chain nih.gov. The zinc atoms in this structure are tetrahedrally coordinated, and the polymer chain is further stabilized by intermolecular interactions nih.gov. The formation of such 1D chains is a common theme in the coordination chemistry of zinc with bifunctional ligands core.ac.ukrsc.orgmdpi.commdpi.com. Given these precedents, it is highly probable that 3-pyridinethiol, zinc salt can also form 1D coordination polymers, likely with the 3-pyridinethiolate ligand bridging adjacent zinc centers through its sulfur and nitrogen atoms.

Thiolate-Bridged Polymeric Structures

The ability of the thiolate group to bridge multiple metal centers is a fundamental aspect of the structural chemistry of this compound. In many coordination polymers, the sulfur atom of the thiolate ligand acts as a bridge between two zinc ions, leading to the formation of one-dimensional (1D), two-dimensional (2D), or three-dimensional (3D) polymeric frameworks. nih.govjyu.fi For instance, in related systems, the sulfur atom of a mercapto-ligand can bridge two zinc subunits, which are then further linked by other ligand components to propagate a polymeric chain. nih.gov This bridging capability is a common feature in the coordination chemistry of group 11 and 12 metals with pyridinethiol ligands. jyu.fiacs.org

The geometry around the zinc(II) center in these polymers is typically tetrahedral or distorted tetrahedral, although other coordination numbers and geometries can be observed depending on the specific reaction conditions and the presence of other coordinating ligands or solvent molecules. nih.govnih.gov The bridging by the thiolate sulfur atoms can pull the zinc centers into close proximity, sometimes resulting in zig-zag or helical chain motifs. jyu.fiacs.org The formation of these thiolate-bridged polymeric structures is a key step in building the complex architectures observed in the solid state.

| Parameter | Description | Example Value(s) | Source(s) |

| Coordination Mode | Manner in which the thiolate ligand connects zinc centers. | Sulfur atom bridges two Zn(II) ions. | nih.gov |

| Polymer Dimensionality | The dimension in which the polymeric structure extends. | 1D, 2D, or 3D networks. | acs.org |

| Zn···Zn Distance | The distance between adjacent zinc ions in a chain. | 3.519 Å (in a related Zn-based CP). | nih.gov |

| Common Geometries | The typical coordination environment around the Zn(II) ion. | Tetrahedral, Distorted Tetrahedral. | nih.govnih.gov |

Formation of Zinc-Based Coordination Polymers with Thiolate-Based Ligands

The synthesis of zinc-based coordination polymers (CPs) using thiolate-containing ligands is a robust strategy for creating novel materials with potentially interesting properties, such as photoconductivity. acs.orgnih.gov These polymers are typically synthesized under solvothermal conditions or through slow diffusion methods, where zinc salts react with ligands like 3-pyridinethiol. nih.govnih.gov The resulting structures are highly dependent on factors such as the solvent system, temperature, and the molar ratios of the reactants. acs.org

In these coordination polymers, the thiolate ligand, often in conjunction with other N-donor ligands, links the zinc ions into extended networks. nih.gov For example, studies on zinc coordination polymers with ligands like 4,4'-thiobisbenzenethiol (B122378) have shown the formation of one-dimensional (1D) helical or zigzag chains. acs.orgnih.gov The introduction of chiral co-ligands can further influence the assembly, leading to homochiral or heterochiral structures. nih.gov The Zn-thiolate backbone is often the source of the material's functional properties, such as semiconductivity. acs.org The versatility of thiolate-based ligands in bridging metal centers makes them excellent candidates for the construction of diverse and functional zinc-based CPs. tsijournals.comrsc.org

Supramolecular Assembly Driven by Non-Covalent Interactions

Hydrogen Bonding Interactions in Solid-State Architectures

Hydrogen bonding plays a critical role in the supramolecular organization of zinc-thiolate complexes, especially when co-ligands, solvent molecules, or counterions with hydrogen bond donor or acceptor sites are present. reading.ac.uknih.gov In crystalline solids, hydrogen bonds can link adjacent polymeric chains, forming layers or more complex 3D structures. reading.ac.uk For example, in related zinc(II) Schiff base complexes, lattice water molecules can participate in a fascinating hydrogen-bonding network that connects individual complex units into a one-dimensional supramolecular polymer. reading.ac.uk

The strength and directionality of these hydrogen bonds are crucial for the stability of the resulting architecture. nih.gov An amide N-H group, for instance, can form an intramolecular hydrogen bond with a zinc-bound thiolate sulfur, which has been shown to reduce the nucleophilicity and reactivity of the sulfur atom. nih.gov In extended structures, intermolecular hydrogen bonds, such as N-H···O or N-H···N, can create dense networks that significantly enhance the thermal stability of the crystals. mdpi.com The analysis of these interactions often reveals that they are a determining factor in the final packing arrangement of the molecules in the crystal lattice. reading.ac.uk

| Hydrogen Bond Type | Donor/Acceptor | Typical Distance (Å) | Significance | Source(s) |

| N-H···O | Amide N-H / Carbonyl or Water O | 1.69 - 1.85 | Links polymeric chains, stabilizes lattice. | nih.gov |

| N-H···N | Amine N-H / Pyridyl or Nitrile N | 2.13 - 2.20 | Formation of dense 3D networks. | mdpi.com |

| N-H···S | Amide N-H / Thiolate S | - | Modulates reactivity of the thiolate. | nih.gov |

| O-H···N | Water O-H / Pyridyl N | 2.994 | Connects chains via solvent molecules. | jyu.fi |

π-π Stacking Interactions in Crystalline Networks

The pyridine rings of the 3-pyridinethiol ligands are capable of engaging in π-π stacking interactions, which are a significant stabilizing force in the crystalline networks of these coordination polymers. nih.govrsc.org These interactions occur when the aromatic rings of adjacent ligands pack in a parallel or near-parallel fashion, typically with centroid-to-centroid distances between 3.4 and 3.8 Å. nih.gov

| Interaction Type | Description | Typical Centroid-Centroid Distance (Å) | Source(s) |

| Phenanthroline-Phenanthroline | Stacking between two phenanthroline rings in a related Zn(II) complex. | 3.465 - 3.866 | nih.gov |

| Pyrazine-Pyrazine | Interaction between bridging pyrazine (B50134) units in a 1D coordination polymer. | - | rsc.org |

| Picrate-Picrate | Stacking of picrate (B76445) anions in a related crystal structure. | - | nih.gov |

Hierarchical Self-Assembly Processes and Control over Architecture

The formation of well-defined superstructures from this compound can be understood as a hierarchical self-assembly process. diva-portal.orgnih.gov This process begins at the molecular level with the formation of primary coordination units, which then assemble into polymeric chains or other aggregates. nih.gov In a subsequent stage, these larger building blocks organize into the final, macroscopic material, guided by weaker non-covalent interactions. diva-portal.org

Control over this hierarchical process is a key goal in materials synthesis. In some systems, the self-assembly can be triggered and controlled by the concentration of metal ions like Zn²⁺. diva-portal.org For instance, zinc-triggered folding of specifically designed peptides can lead to the formation of fibers, which then associate into spherical superstructures in a diffusion-limited aggregation process. diva-portal.org This demonstrates a pathway where initial building blocks are formed, which then aggregate into more complex, higher-order structures. acs.org By manipulating factors like temperature or the introduction of specific guest molecules, it is possible to direct the assembly process towards desired architectures, a principle that is fundamental to creating functional supramolecular materials. acs.orgresearchgate.net

Influence of Counterions on Supramolecular Connectivity and Topology

In cases where the zinc-thiolate framework is cationic, the counterions present in the crystal lattice play a crucial and active role in determining the final supramolecular structure. rsc.org The choice of counterion (e.g., ClO₄⁻, NO₃⁻, CF₃CO₂⁻) is not incidental; its size, shape, and coordinating ability can dramatically alter the connectivity and topology of the assembly. rsc.org

Counterions can influence the structure in several ways. They can participate directly in the hydrogen-bonding network, acting as acceptors that link cationic polymer chains. researchgate.net The coordinating ability of the anion is particularly important; a strongly coordinating anion might compete for binding sites on the zinc center, altering the primary coordination sphere, while a weakly coordinating anion is more likely to simply balance charge and influence the packing through non-covalent interactions. rsc.org Studies on related silver(I) complexes have shown that changing the counterion can lead to vastly different structural patterns and hydrogen-bond motifs, underscoring the anion's critical role in crystal engineering. rsc.org

Advanced Spectroscopic and Structural Characterization Methodologies

Vibrational Spectroscopy for Ligand and Metal-Ligand Bond Analysis

Vibrational spectroscopic methods, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, are fundamental in analyzing the coordination of the 3-pyridinethiolate ligand to the zinc metal center.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a powerful technique for identifying the functional groups within the 3-pyridinethiolate ligand and observing changes in their vibrational frequencies upon complexation with zinc. The coordination of the pyridine (B92270) nitrogen and the deprotonated sulfur atom to the zinc ion induces noticeable shifts in the IR spectrum. A key indicator of the formation of the zinc-sulfur bond is the disappearance of the S-H stretching vibration, which is typically found around 2550 cm⁻¹.

Shifts in the vibrational modes of the pyridine ring, particularly the C=C and C=N stretching frequencies in the 1600–1400 cm⁻¹ range, provide evidence for the coordination of the nitrogen atom to the zinc center. mdpi.com For instance, in related zinc complexes, these bands are often shifted to higher wavenumbers upon coordination. mdpi.com The analysis of FT-IR spectra for similar zinc complexes reveals characteristic absorption bands that can be assigned to specific vibrational modes, offering a "fingerprint" of the compound's structure.

| Vibrational Mode | Wavenumber (cm⁻¹) | Description |

| ~3400 | Broad | O-H stretching (if water is present) |

| 1600-1400 | Multiple bands | C=C and C=N stretching vibrations of the pyridine ring. Shifts indicate coordination. |

| ~700 | Single band | C-S stretching vibration. |

This table presents typical FT-IR vibrational modes for a zinc pyridinethiolate complex.

Raman Spectroscopy of Crystalline and Amorphous Phases

Raman spectroscopy serves as a complementary technique to FT-IR, offering enhanced sensitivity for non-polar bonds and low-frequency vibrations. This method is particularly valuable for directly observing the metal-ligand bonds. The Zn-S and potential Zn-N stretching vibrations are expected to appear in the far-infrared region, typically below 400 cm⁻¹. While specific Raman data for different phases of 3-pyridinethiol (B96745), zinc salt are not extensively available, studies on similar zinc complexes demonstrate the utility of Raman spectroscopy in identifying these crucial metal-ligand vibrational modes. researchgate.netresearchgate.net For example, the Raman spectra of zinc complexes often show characteristic peaks that can be attributed to the wurtzite structure of ZnO if it is formed as a byproduct or during decomposition. researchgate.net The intense signals corresponding to ring-stretching modes of the pyridine ring, observed between 1450 and 1600 cm⁻¹, are often slightly shifted to higher wavenumbers due to the rigidity imposed by metal coordination. mdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Studies

NMR spectroscopy is an essential tool for determining the structure and observing dynamic processes of 3-Pyridinethiol, zinc salt in solution.

¹H NMR and Variable-Temperature ¹H NMR for Fluxional Behavior

¹H NMR spectroscopy provides detailed information about the proton environments in the 3-pyridinethiolate ligand. The chemical shifts and coupling constants of the aromatic protons of the pyridine ring are sensitive to the coordination environment and can confirm the binding of the ligand to the zinc ion. researchgate.net

Variable-temperature (VT) ¹H NMR is a powerful technique used to study dynamic processes in solution, such as ligand exchange or other fluxional behaviors. ilpi.comnih.gov By recording spectra at different temperatures, it is possible to observe changes in the line shapes of the NMR signals, which can provide information about the rates and thermodynamics of these dynamic processes. researchgate.net For instance, the coalescence of two or more signals at higher temperatures can indicate an exchange process that is fast on the NMR timescale. researchgate.net While specific VT ¹H NMR studies on this compound are not widely reported, this technique has been successfully applied to study the fluxional behavior of related metal-thiolate complexes. researchgate.netresearchgate.net

| Proton | Chemical Shift (ppm) | Multiplicity |

| Pyridine Ring Protons | ~7.0 - 8.5 | m |

This table shows the general region for ¹H NMR signals of the pyridine ring protons in a zinc pyridinethiolate complex.

¹³C NMR and Other Nuclei NMR for Structural Elucidation

¹³C NMR spectroscopy complements ¹H NMR by providing data on the carbon skeleton of the 3-pyridinethiolate ligand. bhu.ac.in The chemical shifts of the carbon atoms in the pyridine ring are affected by the coordination to the zinc atom, providing further structural confirmation. udel.edu Typically, five distinct signals are expected for the carbon atoms of the pyridine ring, and their positions can indicate the nature of the metal-ligand bonding.

| Carbon Atom | Chemical Shift (ppm) |

| Pyridine Ring Carbons | ~120 - 150 |

This table indicates the general chemical shift range for the ¹³C NMR signals of the pyridine ring carbons in a zinc pyridinethiolate complex.

Mass Spectrometry for Molecular Weight and Fragment Analysis

Mass spectrometry is a crucial analytical technique for determining the molecular weight and confirming the stoichiometry of this compound. Techniques such as Electrospray Ionization (ESI) are well-suited for the analysis of metal complexes. The resulting mass spectrum would be expected to display a molecular ion peak corresponding to the intact complex. A key feature would be the characteristic isotopic pattern of zinc, which has several naturally occurring isotopes (⁶⁴Zn, ⁶⁶Zn, ⁶⁷Zn, ⁶⁸Zn, and ⁷⁰Zn). nih.gov Analysis of the fragmentation pattern, which results from the dissociation of the molecular ion, can provide additional structural information by identifying the loss of ligands or ligand fragments.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a powerful tool for analyzing the constitution of coordination complexes in solution. For zinc 3-pyridinethiolate, ESI-MS helps in identifying the various species that may exist in equilibrium, including monomeric, dimeric, and other oligomeric forms.

In a typical ESI-MS analysis, a solution of the compound is sprayed through a charged capillary, creating a fine aerosol of charged droplets. As the solvent evaporates, the analyte ions are released into the gas phase and guided into the mass analyzer. The resulting mass spectrum plots ion abundance against the mass-to-charge ratio (m/z).

Research findings have demonstrated the utility of ESI-MS in confirming the formation of zinc 3-pyridinethiolate complexes. The spectra often reveal peaks corresponding to fragments such as [Zn(3-pt)]+ (the zinc cation coordinated to a single 3-pyridinethiolate ligand) and other related species. The isotopic pattern of zinc (with major isotopes at masses 64, 66, 67, and 68) provides a characteristic signature that aids in the definitive identification of zinc-containing fragments.

Interactive Data Table: Representative ESI-MS Fragments for Zinc 3-Pyridinethiolate

| Fragment Ion | Chemical Formula | Calculated m/z | Significance |

| [Zn(C5H4NS)]+ | C5H4NSZn+ | 174.9 | Represents the basic monomeric cation of the complex. |

| [Zn2(C5H4NS)3]+ | C15H12N3S3Zn2+ | 497.8 | Indicates the presence of dimeric or higher-order species in solution. |

| [H(C5H4NS)]+ | C5H6NS+ | 112.0 | Corresponds to the protonated free ligand, often observed in the spectrum. |

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) Mass Spectrometry

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is another valuable technique for characterizing less soluble or higher molecular weight coordination compounds that may be challenging to analyze by ESI-MS. In this method, the analyte is co-crystallized with a matrix material that strongly absorbs laser energy. A pulsed laser irradiates the sample, causing desorption and ionization of the analyte molecules, which are then accelerated into a time-of-flight analyzer.

For zinc 3-pyridinethiolate, MALDI-TOF can be particularly useful for identifying larger cluster or polymeric structures that may be present in the solid state. The resulting spectra can reveal the molecular weights of these larger assemblies, providing insights into the extended structure of the material. The choice of matrix is critical to prevent fragmentation of the complex during the laser desorption/ionization process.

Electronic Spectroscopy for Understanding Charge Transfer and Optical Properties

Electronic spectroscopy probes the transitions between different electronic energy levels within a molecule upon absorption of ultraviolet or visible light. These techniques are crucial for understanding the optical properties and electronic structure of zinc 3-pyridinethiolate, including charge transfer phenomena.

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. For zinc 3-pyridinethiolate, the UV-Vis spectrum provides information about the electronic transitions within the 3-pyridinethiolate ligand and any metal-to-ligand charge transfer (MLCT) or ligand-to-metal charge transfer (LMCT) bands.

Studies have shown that the UV-Vis spectrum of zinc 3-pyridinethiolate in solution typically exhibits strong absorption bands in the UV region. These absorptions are generally attributed to π→π* and n→π* transitions localized on the pyridinethiolate ligand. The coordination to the zinc(II) ion can cause shifts in the positions and intensities of these bands compared to the free ligand. The absence of d-d transitions is expected, as the zinc(II) ion has a filled d-orbital (d¹⁰) configuration.

Interactive Data Table: Typical UV-Vis Absorption Maxima for Zinc 3-Pyridinethiolate

| Wavelength Range (nm) | Assignment | Description |

| 240 - 280 | π → π | High-intensity absorption band associated with electronic transitions within the aromatic pyridine ring of the ligand. |

| 280 - 350 | n → π / Charge Transfer | Lower intensity bands that may be a combination of transitions involving non-bonding electrons (from sulfur and nitrogen) and potential ligand-to-metal charge transfer. |

Photoluminescence spectroscopy investigates the light emitted by a substance after it has absorbed photons. This includes fluorescence and phosphorescence phenomena and provides insights into the excited-state properties of molecules.

Zinc 3-pyridinethiolate complexes have been investigated for their luminescent properties. Upon excitation at a wavelength corresponding to one of its absorption bands, the complex can relax to a lower energy state by emitting a photon. The emission spectrum, which plots emission intensity versus wavelength, is typically red-shifted compared to the absorption spectrum (Stokes shift). The luminescence in these complexes is often attributed to ligand-centered transitions, although the zinc ion can influence the emission properties by promoting rigidity and affecting the pathways for non-radiative decay. The quantum yield and lifetime of the emission are key parameters determined in these studies.

X-ray Diffraction Techniques for Solid-State Structural Determination

Single-crystal X-ray diffraction is the gold standard for obtaining an unambiguous molecular structure. This technique requires growing a suitable single crystal of the compound, which is then irradiated with a monochromatic X-ray beam. The diffraction pattern produced is used to calculate the electron density map of the crystal, from which the atomic positions can be determined with high precision.

Several structural studies of zinc 3-pyridinethiolate complexes have been reported, revealing a variety of fascinating architectures. Depending on the reaction conditions and the presence of other coordinating ligands, the compound can form discrete molecules, coordination polymers, or metal-organic frameworks. A common structural motif involves zinc ions being bridged by the sulfur atoms of the 3-pyridinethiolate ligands. The nitrogen atom of the pyridine ring can either remain uncoordinated or coordinate to another zinc center, leading to the formation of extended networks. These studies provide fundamental data on the coordination environment of the zinc ion and the bonding modes of the 3-pyridinethiolate ligand.

Interactive Data Table: Illustrative Crystallographic Data for a Zinc 3-Pyridinethiolate Complex

| Parameter | Description | Typical Value/Observation |

| Crystal System | The basic geometric framework of the crystal. | Monoclinic or Orthorhombic |

| Space Group | The set of symmetry operations for the crystal. | e.g., P2₁/c |

| Zn-S Bond Length (Å) | The distance between the zinc and sulfur atoms. | ~2.3 - 2.4 Å |

| Zn-N Bond Length (Å) | The distance between the zinc and nitrogen atoms (if coordinated). | ~2.0 - 2.1 Å |

| Coordination Geometry | The arrangement of ligands around the central zinc ion. | Typically tetrahedral (ZnS₄ or ZnS₃N) |

Powder X-ray Diffraction (PXRD) for Bulk Material Identification and Phase Purity

For this compound, PXRD analysis is crucial in the solid state to confirm the formation of the desired coordination polymer or complex and to ensure the absence of unreacted starting materials or undesired crystalline byproducts. The diffraction pattern provides key information, including the position of the diffraction peaks (in degrees 2θ), their intensity, and their width.

The peak positions are determined by the geometry and size of the unit cell—the basic repeating structural unit of the crystal—as described by Bragg's Law. By comparing the experimental diffraction pattern to reference patterns from databases (like the ICDD) or patterns calculated from single-crystal X-ray diffraction data, the identity of the compound can be confirmed. researchgate.net The absence of peaks corresponding to potential impurities, such as zinc salts (e.g., zinc chloride or zinc acetate) or the free 3-pyridinethiol ligand, indicates the phase purity of the bulk sample. cosmosjournal.in

The relative intensities of the diffraction peaks are governed by the arrangement of atoms within the unit cell. Any significant deviation from the expected intensity pattern might suggest issues like preferred orientation of the crystallites in the sample. cosmosjournal.in Furthermore, the width of the diffraction peaks can provide information about the average size of the crystalline domains and the presence of lattice strain.

Below is an illustrative data table representing typical information that would be obtained from a PXRD analysis of a crystalline powder.

Table 1: Illustrative Powder X-ray Diffraction Data

| Peak Position (2θ°) | d-spacing (Å) | Relative Intensity (%) |

|---|---|---|

| 10.5 | 8.42 | 100 |

| 12.8 | 6.91 | 45 |

| 18.2 | 4.87 | 78 |

| 21.1 | 4.21 | 92 |

| 24.5 | 3.63 | 60 |

| 28.9 | 3.09 | 33 |

Note: This table is for illustrative purposes to show the type of data generated by PXRD and does not represent actual experimental data for this compound.

Other Advanced Spectroscopic Probes for Electronic Structure and Bonding

X-ray Absorption Spectroscopy (XAS) is a powerful, element-specific technique used to probe the local geometric and electronic structure of an absorbing atom in any state of matter. springernature.com Unlike diffraction methods that require long-range order, XAS can be applied to crystalline, amorphous, and liquid samples. researchgate.net The technique is divided into two main regions: the X-ray Absorption Near-Edge Structure (XANES) and the Extended X-ray Absorption Fine Structure (EXAFS). unimi.it

For this compound, XAS at the Zn K-edge can provide precise information about the oxidation state of the zinc center (which is expected to be +2) and its coordination environment, including coordination number and average ligand bond distances. princeton.edunih.gov The XANES region is particularly sensitive to the coordination geometry (e.g., tetrahedral vs. octahedral) and the nature of the coordinating atoms (e.g., sulfur, nitrogen, oxygen). princeton.edu

Of particular relevance for a thiolate complex is S K-edge XAS. This technique specifically probes the electronic structure of the sulfur atom in the thiolate ligand. acs.orgwashington.edu The pre-edge region of the S K-edge spectrum corresponds to the transition of a sulfur 1s electron to molecular orbitals with sulfur 3p character. The intensity of this pre-edge feature is directly proportional to the covalency of the metal-sulfur bond, specifically the amount of sulfur 3p character mixed into the unoccupied or partially occupied metal d-orbitals. nih.govacs.org

Therefore, S K-edge XAS provides a direct experimental measure of the zinc-sulfur bond covalency in this compound. acs.org The energy of the pre-edge and the rising edge transitions can also give insights into the effective nuclear charge on the sulfur atom, which relates to its chemical environment and oxidation state. washington.edunih.gov Studies on various metal-thiolate complexes have demonstrated that S K-edge XAS is highly sensitive to changes in the metal-sulfur bond, such as those induced by protonation or changes in the metal's coordination sphere. osti.govacs.org For instance, the dissociation of a pyridinethiolate ligand from a metal center can be observed through distinct changes in both the Ni K-edge and S K-edge XANES spectra. osti.gov

The combination of Zn K-edge and S K-edge XAS provides a comprehensive picture of the bonding and electronic structure of this compound, detailing the local environment of both the metal center and the coordinating ligand.

Table 2: Interpretable Parameters from X-ray Absorption Spectroscopy

| Spectroscopic Technique | Parameter | Information Derived |

|---|---|---|

| Zn K-edge XANES | Edge Energy | Oxidation state of the Zinc atom. princeton.edu |

| Pre-edge/Edge Features | Coordination geometry (e.g., tetrahedral, octahedral). nih.gov | |

| Zn K-edge EXAFS | Oscillation Frequency | Zn-ligand bond distances (e.g., Zn-S, Zn-N). acs.org |

| Oscillation Amplitude | Coordination number and type of neighboring atoms. princeton.edu | |

| S K-edge XANES | Pre-edge Intensity | Covalency of the Zn-S bond (S 3p character in Zn d-orbitals). nih.govacs.org |

Theoretical and Computational Investigations of 3 Pyridinethiol, Zinc Salt

Density Functional Theory (DFT) for Electronic Structure and Geometry Optimization

Density Functional Theory (DFT) has become a important method for investigating the electronic structure and optimizing the geometry of metal complexes, including the zinc salt of 3-pyridinethiol (B96745). rsc.orgacademie-sciences.fr DFT calculations can accurately predict molecular structures and properties by approximating the electron density of a system. rush.edu For the zinc salt of 3-pyridinethiol, which exists as a coordination complex, DFT helps in determining the most stable arrangement of the atoms, bond lengths, and bond angles. conicet.gov.arresearchgate.net

Calculations are often performed using hybrid functionals like B3LYP in combination with appropriate basis sets, such as 6-311+G(3df), to accurately describe the electronic states. conicet.gov.ar The optimization process involves finding the minimum energy conformation of the molecule, which corresponds to its most stable geometry. academie-sciences.fr For instance, DFT calculations have been used to compare the geometries of neutral M(PTO)2 complexes (where M can be Ni, Cu, and Zn) with their experimentally determined X-ray crystal structures, showing good agreement. conicet.gov.ar

Table 1: Example of DFT Functionals and Basis Sets Used in a Study of Metal-Pyrithione Complexes conicet.gov.ar

| Parameter | Specification |

| Computational Package | Gaussian 09 |

| DFT Functional | (U)B3LYP |

| Basis Set | 6-311+G(3df) |

This level of theory has been successfully used to describe different spin states in transition metal complexes. conicet.gov.ar

Molecular orbital (MO) analysis, derived from DFT calculations, provides a detailed picture of the bonding within the 3-pyridinethiol, zinc salt complex. This analysis helps in understanding how the pyrithione (B72027) ligands coordinate to the zinc(II) ion. In its crystalline state, zinc pyrithione exists as a centrosymmetric dimer where the pyrithione ligands chelate to the zinc ions through both their oxygen and sulfur atoms. nih.govdrugbank.com

The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest as they are crucial for determining the chemical reactivity and electronic properties of the molecule. The energy gap between the HOMO and LUMO can provide insights into the kinetic stability of the complex. Delocalization of the HOMO over the pyridine (B92270) ring can influence charge separation and recombination processes. academie-sciences.fr Natural Bond Orbital (NBO) analysis is another technique used to investigate the interactions between filled and empty orbitals, revealing details about the donor-acceptor interactions within the complex. researchgate.net

In a study of related metal-pyrithione complexes, population analysis calculations showed that in the zinc complex, the spin density on the zinc atom is negligible, with most of the spin located on the sulfur atoms. conicet.gov.ar This suggests that the unpaired electron resides predominantly on the ligands rather than the metal ion in certain charged species of the complex. conicet.gov.ar

The molecular electrostatic potential (MEP) is a valuable tool for understanding the charge distribution and predicting the reactive sites of a molecule. researchgate.netuni-muenchen.de The MEP maps the electrostatic potential onto the electron density surface, with different colors representing regions of varying potential. uni-muenchen.de Red areas typically indicate negative electrostatic potential, corresponding to electron-rich regions that are susceptible to electrophilic attack, while blue areas represent positive potential, indicating electron-poor regions prone to nucleophilic attack. researchgate.net

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties and Optical Behavior

Time-Dependent Density Functional Theory (TD-DFT) is a powerful extension of DFT used to investigate the excited-state properties and optical behavior of molecules. core.ac.ukrsc.orgmpg.de This method allows for the calculation of electronic transition energies, which correspond to the absorption of light, and provides insights into the nature of these transitions. rsc.org

For the zinc salt of 3-pyridinethiol, TD-DFT can be employed to predict its UV-Vis absorption spectrum. researchgate.net By calculating the vertical excitation energies and oscillator strengths, one can identify the electronic transitions responsible for the observed absorption bands. benasque.org These calculations can help to understand the origin of the optical properties of the complex, such as whether the transitions are localized on the ligand (intra-ligand transitions) or involve charge transfer between the metal and the ligand (metal-to-ligand or ligand-to-metal charge transfer). rsc.orgmdpi.com The choice of the exchange-correlation functional is critical for the accuracy of TD-DFT calculations, with range-separated hybrid functionals often providing reliable predictions for charge-transfer states. aps.org

Ab Initio Molecular Dynamics for Dynamic Behavior and Isomer Stability

While specific ab initio molecular dynamics (AIMD) studies on this compound are not prevalent in the provided search results, this computational technique is a powerful tool for studying the dynamic behavior and stability of different isomers of a molecule. AIMD combines quantum mechanical calculations of forces with classical molecular dynamics simulations, allowing for the exploration of the potential energy surface and the simulation of molecular motion over time.

For the this compound, AIMD could be used to investigate the stability of different coordination isomers or conformers. For example, it could help determine the relative stability of complexes where the pyrithione ligand binds in a monodentate versus a bidentate fashion, or the stability of the dimeric structure compared to a monomeric one in different environments. conicet.gov.ar Such simulations provide valuable information on the flexibility of the molecule and the energy barriers between different stable or metastable states.

Mechanistic Pathway Elucidation through Computational Modeling of Reactions

Computational modeling is instrumental in elucidating the mechanisms of chemical reactions involving this compound. By mapping the potential energy surface, researchers can identify transition states and intermediates, thereby constructing a detailed step-by-step picture of how a reaction proceeds. arxiv.org

For instance, DFT calculations have been used to propose formation pathways for related metal-pyrithione complexes observed in mass spectrometry experiments. conicet.gov.ar By comparing the energies of different possible isomeric structures, such as [M(PTO)2]+• versus [M(DPTO)]+•, computational modeling can help to determine the most likely structure of a reaction product. conicet.gov.ar In the case of zinc, calculations indicated that the adduct ion is more likely to have a tetracoordinate geometry with the metal chelated by two deprotonated pyrithione ligands. conicet.gov.ar

Prediction of Chemical Reactivity and Ligand Properties

Computational methods are widely used to predict the chemical reactivity and ligand properties of molecules like 3-pyridinethiol. The reactivity of a molecule can be predicted using various descriptors derived from DFT calculations, such as the HOMO and LUMO energies, the HOMO-LUMO gap, and the molecular electrostatic potential. ukm.my A smaller HOMO-LUMO gap generally indicates higher reactivity. researchgate.net

The properties of 3-pyridinethiol as a ligand can also be assessed computationally. For example, its ability to bind to different metal ions can be evaluated by calculating the binding energies of the resulting complexes. nerc.ac.uk The strength of the coordination bond can be analyzed through techniques like Natural Bond Orbital (NBO) analysis. researchgate.net Furthermore, computational studies can help in understanding how the properties of the ligand, such as its electron-donating ability, are modified upon coordination to the zinc ion. These predictions are crucial for designing new complexes with desired properties and for understanding the role of this compound in various applications. youtube.com

Reactivity and Reaction Mechanisms of Zinc Pyridinethiolate Complexes

Reactivity of Zinc-Sulfur Bonds

The bond between zinc and the sulfur atom of the pyridinethiolate ligand is the primary site of reactivity. Its behavior is influenced by the coordination environment of the zinc center and the electronic nature of the ligands. nih.govnd.edu

Oxidative Organopolysulfide Formation

Zinc thiolate complexes can undergo oxidation to form organopolysulfides. For instance, the oxidation of a five-coordinate zinc dithiolate complex with iodine leads to a structural rearrangement, resulting in a bimetallic complex bridged by a disulfide. nih.gov This process highlights the ability of the zinc-thiolate bond to facilitate the formation of sulfur-sulfur bonds upon oxidation. The reaction demonstrates a chemically reversible transformation, indicating a delicate balance in the stability of the zinc-thiolate and disulfide species. nih.gov The formation of disulfide-linked metallothionein (B12644479) polymers through oxidation of cysteine residues, which releases zinc ions, is a related biological process. nih.gov

Alkylation Mechanisms: SN2 vs. σ-Bond Metathesis

The alkylation of zinc-bound thiolates is a reaction of significant interest, particularly in understanding enzymatic processes. nih.govresearchgate.net Two primary mechanisms have been considered for this transformation: the SN2 mechanism and σ-bond metathesis.

SN2 Mechanism: In this pathway, the sulfur atom of the thiolate acts as a nucleophile, attacking the alkylating agent (e.g., methyl iodide) and displacing a leaving group. nih.govacs.org

σ-Bond Metathesis: This mechanism involves a concerted process where the zinc-sulfur bond and the alkyl-halide bond are broken and formed through a four-centered transition state. nih.gov

Density functional theory (DFT) calculations on model zinc thiolate complexes have shown that the SN2 reaction is generally favored over σ-bond metathesis for alkylation with methyl iodide. nih.govresearchgate.net The nucleophilicity of the thiolate, which is crucial for the SN2 reaction, is significantly influenced by the net electronic charge of the complex and the presence of hydrogen bonds. nih.govresearchgate.net The reaction pathway can also be affected by the charge of the complex; dianionic complexes may favor a dissociative pathway, while neutral systems prefer an associative one. nih.govresearchgate.net

Ligand Exchange and Transmetalation Reactions Involving Zinc Pyridinethiolate Units

Ligand exchange reactions are common in coordination chemistry, where one ligand in a complex is replaced by another. libretexts.org Zinc pyridinethiolate complexes can undergo ligand exchange, where the pyridinethiolate ligand is substituted by other ligands. researchgate.net

Transmetalation is a specific type of reaction where a ligand is transferred from one metal center to another. wikipedia.org This process is fundamental in many catalytic cross-coupling reactions. ethz.ch Zinc pyridinethiolate units can participate in transmetalation, transferring the pyridinethiolate group to another metal. For example, a mononuclear zinc(II) complex can be irreversibly transmetalated to a copper(II) analogue by soaking crystals of the zinc complex in a solution containing copper(II) nitrate. mdpi.com The irreversibility of this process suggests a stronger coordination of the ligand to copper(II) compared to zinc(II). mdpi.com The thermodynamic favorability of such reactions is often dictated by the relative electronegativities of the metals involved. wikipedia.org

Redox Chemistry and Non-Innocence of Thiolate Ligands in Zinc Complexes

While the zinc(II) ion is considered redox-inactive due to its high oxidation potential, the thiolate ligand is "non-innocent" and can be redox-active. nih.govacs.org This means the ligand can be oxidized or reduced, playing a direct role in the redox chemistry of the complex. nih.gov The oxidation of thiolate ligands in zinc clusters, such as those found in metallothioneins, can lead to the formation of disulfides, which in turn can alter the zinc-binding stability and facilitate zinc transfer. nih.govnih.gov

The redox potential of the thiolate ligand can be tuned by the coordination environment provided by the zinc center. nd.edu In some cases, the oxidation of the thiolate can generate thiyl radicals. rsc.org The study of cobalt complexes with redox-active pyrazine (B50134) ligands, using zinc(II) analogues for comparison, has helped to assign ligand-based redox events and understand how positioning these ligands affects catalytic activity. osti.gov This concept of ligand non-innocence is crucial for understanding the reactivity of zinc thiolate complexes, where the metal center itself does not undergo redox changes. nih.gov

Reactivity with Small Molecules (e.g., CO2)

The activation of small, thermodynamically stable molecules like carbon dioxide (CO2) is a significant area of chemical research. unimib.it Zinc complexes, including those with pyridinethiolate or related ligands, have been investigated for their ability to react with and activate CO2. unimib.itresearchgate.net

The Lewis acidic zinc(II) center can interact with the oxygen atoms of CO2, activating it for subsequent reactions. For example, zinc(II) complexes with pyridine-containing macrocyclic ligands have been shown to efficiently catalyze the reaction between epoxides and CO2 to form cyclic carbonates under relatively mild, solvent-free conditions. researchgate.net In some systems, CO2 can insert into a metal-ligand bond. For instance, certain zinc complexes react with CO2 to form zinc carboxylates. researchgate.net While direct insertion into a zinc-pyridinethiolate bond by CO2 is not as commonly reported as sulfur insertion, the general principle of zinc-mediated CO2 activation is well-established. nih.govescholarship.org The catalytic activity is influenced by factors such as the Lewis acidity of the zinc center and the nature of the ancillary ligands. researchgate.net

| Reaction Type | Reactants | Products | Key Features |

| Oxidative Coupling | Zinc dithiolate complex, Iodine | Bimetallic disulfide-bridged complex | Structural rearrangement upon oxidation. nih.gov |

| S3 Insertion | Zinc thiolate complex, Elemental Sulfur (S8) | Monometallic tetrasulfanido complex | Selective insertion of a neutral S3 fragment. nih.gov |

| Alkylation | Zinc thiolate complex, Methyl Iodide | Thioether, Zinc Iodide complex | Predominantly SN2 mechanism; reactivity influenced by complex charge. nih.govresearchgate.net |

| Transmetalation | cis-[ZnL2(H2O)2], Cu(NO3)2 | trans-[CuL2(H2O)2] | Irreversible transfer of ligand from Zn(II) to Cu(II). mdpi.com |

| CO2 Cycloaddition | Zinc-pyridine complex, Epoxide, CO2 | Cyclic Carbonate | Zinc acts as a Lewis acid to activate the epoxide. researchgate.net |

Advanced Research Applications of Zinc Pyridinethiolate Complexes Excluding Prohibited Elements

Catalytic Applications in Organic Transformations

Zinc pyridinethiolate and related complexes have emerged as effective catalysts in several fundamental organic reactions. Their utility stems from the Lewis acidic nature of the zinc center, the ability of the thiolate group to participate in reactions, and the tunable coordination environment provided by the pyridyl ring.

The reduction of carbon dioxide (CO2), a greenhouse gas, into value-added chemicals is a significant goal in sustainable chemistry. Zinc hydride complexes supported by pyridylthio-containing ligands have demonstrated notable efficacy in catalyzing the hydrosilylation and hydroboration of CO2. rsc.org These reactions convert CO2 into products like silyl (B83357) formates, which can be further transformed into useful C1 feedstocks such as ethyl formate (B1220265) and N,N-dimethylformamide. nih.gov

A key example is the zinc hydride complex supported by the bis(2-pyridylthio)methane ligand, [Bptm]ZnH. This catalyst facilitates the hydrosilylation of CO2 with silanes like (RO)3SiH (where R = Me, Et) to produce the corresponding silyl formate, HCO2Si(OR)3. rsc.org The reaction proceeds under relatively mild conditions. Similarly, the [tris(2-pyridylthio)methyl]zinc hydride complex, [κ3-Tptm]ZnH, also effectively catalyzes the hydrosilylation of carbon dioxide with triethoxysilane. nih.gov Research has shown that the insertion of CO2 into the Zn-H bond is a crucial and facile step in the catalytic cycle. rsc.orgosti.gov This insertion is generally more favorable than the insertion of the resulting formate product, which allows for selective formation of the silyl formate, especially in the initial stages of the reaction. rsc.orgosti.gov

In addition to hydrosilylation, [Bptm]ZnH also catalyzes the hydroboration of CO2 with pinacolborane (HBpin) at room temperature, yielding HCO2Bpin. rsc.org This transformation is significant as the use of zinc hydride complexes for CO2 hydroboration has been less explored. rsc.org The development of these zinc-based catalysts is of considerable interest because zinc is an earth-abundant and non-precious metal. rsc.org

Table 1: Performance of Zinc Pyridinethiolate-type Complexes in CO2 Reduction

| Catalyst | Substrates | Product | Key Findings | Reference(s) |

|---|---|---|---|---|

| [Bptm]ZnH | CO2, (RO)3SiH (R=Me, Et) | HCO2Si(OR)3 | Serves as an effective catalyst for CO2 hydrosilylation. | rsc.org |

| [Bptm]ZnH | CO2, HBpin | HCO2Bpin | Catalyzes room-temperature hydroboration of CO2 with a Turnover Frequency (TOF) of 0.43 h⁻¹. | rsc.org |

| [κ3-Tptm]ZnH | CO2, Triethoxysilane | Triethoxysilyl formate | Multifunctional catalyst also capable of H2 release from silanes. nih.gov | nih.gov |

| Cationic Zinc Hydrides | CO2, Silanes, Boranes | Formate | The extent of CO2 reduction can depend on factors like electrophilicity at the zinc center and ligand denticity. nih.gov | nih.gov |

The Thiol-Michael addition, or thia-Michael reaction, is a powerful and atom-economical method for forming carbon-sulfur (C-S) bonds. mdpi.com This reaction involves the conjugate addition of a thiol to an α,β-unsaturated carbonyl compound. nih.gov The process is typically catalyzed by a base, which deprotonates the thiol to form a more nucleophilic thiolate anion, or initiated by a nucleophile like a phosphine. mdpi.com

The reaction is a second-order process, and its rate is influenced by the nature of the Michael acceptor, the thiol, and the catalyst. nih.gov While specific research focusing on "3-pyridinethiol, zinc salt" as a catalyst for this reaction is not prominent in the reviewed literature, the general principles of base-catalyzed Thiol-Michael additions are relevant. The pyridinethiolate anion itself could act as the nucleophilic thiol component in such a reaction. Furthermore, the use of basic catalysts like triethylamine (B128534) is common to facilitate the reaction between various thiols and Michael acceptors, such as nitro-2H-chromenes, yielding functionalized products. rsc.org Given that zinc complexes can act as Lewis acids to activate the Michael acceptor, there is potential for zinc pyridinethiolate complexes to be developed as catalysts for this transformation, possibly exhibiting unique reactivity or selectivity due to the bifunctional nature of the complex.

Zinc complexes have been extensively investigated as catalysts for the ring-opening polymerization (ROP) of cyclic esters, such as lactides (LA) and ε-caprolactone (ε-CL), to produce biodegradable polyesters like polylactide (PLA) and polycaprolactone (B3415563) (PCL). nih.govresearchgate.net Zinc complexes featuring pyridinyl Schiff base ligands, which are structurally analogous to pyridinethiolates, have shown significant catalytic activity. nih.govdoi.org

These zinc complexes, often with a dinuclear paddlewheel structure, can initiate polymerization both in bulk and in solution at elevated temperatures. nih.govdoi.org The activity of these catalysts can be influenced by the electronic properties of substituents on the ligands. For instance, in a series of zinc(II) carboxylate complexes with pyridinyl Schiff base ligands, a complex bearing an electron-withdrawing chloro group exhibited the highest apparent rate constant (k_app) of 0.4043 h⁻¹ for the ROP of ε-caprolactone. doi.org

These catalysts can produce polymers with moderate molecular weights and relatively broad polydispersity indices (Ð). doi.org Importantly, they can also influence the stereochemistry of the resulting polymer. For example, the polymerization of L-lactide can yield isotactic PLA, while the polymerization of rac-lactide can result in heterotactic stereoblock PLA. doi.org

Table 2: Catalytic Activity of Pyridinyl-based Zinc Complexes in Ring-Opening Polymerization

| Catalyst Type | Monomer(s) | Resulting Polymer | Key Findings | Reference(s) |

|---|---|---|---|---|

| Zn(II) aryl carboxylate complexes with 4-pyridinyl Schiff base ligands | ε-CL, Lactides | PCL, PLA | Dinuclear complexes; successfully initiated ROP at elevated temperatures. | nih.gov |

| Zn(II) carboxylate complexes with 3- and 4-pyridinyl Schiff base ligands | ε-CL, L-LA, rac-LA | PCL, Isotactic PLA, Heterotactic PLA | Paddlewheel conformation; activity influenced by electronic properties of ligand substituents. | doi.org |

| Zinc bis[bis(trimethyl-silyl) amide] | L-LA, D,L-LA, ε-CL | PLLA, PDLLA, PCL | Effective initiator; produced polymers with moderate molecular weights (up to 10,650 g mol⁻¹) and narrow distributions (1.16–1.54). | researchgate.net |

Hydroamination, the addition of an N-H bond of an amine across a carbon-carbon multiple bond, is an atom-economical route to synthesize nitrogen-containing compounds. researchgate.net Zinc-based catalysts have shown significant potential for both intramolecular and intermolecular hydroamination reactions. researchgate.netnih.gov

A variety of zinc compounds, from simple salts like zinc triflate (Zn(OTf)2) to more complex organometallic species, have been reported as active catalysts. researchgate.net For instance, zinc triflate can catalyze the intermolecular hydroamination of vinylarenes with anilines. NMR studies suggest a mechanism involving the Lewis acid activation of the C=C double bond by the zinc catalyst. researchgate.net The catalytic activity is governed by a balance between the Lewis acidity of the catalyst and the coordination strength of the amine; highly nucleophilic amines can bind too tightly, inhibiting catalysis. researchgate.net While the direct use of 3-pyridinethiolate zinc complexes is not explicitly detailed in the search results, the proven efficacy of various zinc systems, including those with nitrogen-containing ligands, suggests that zinc pyridinethiolate complexes are promising candidates for investigation in this field. researchgate.net

Chemoselective hydrogenation, the reduction of one functional group in the presence of others, is a critical transformation in organic synthesis. While platinum-group metals are traditional catalysts, there is growing interest in developing systems based on more abundant metals like zinc.

A notable example of zinc's role in chemoselectivity is a dicationic Zn²⁺ complex supported by a tripodal tris(2-pyridylmethyl)amine (B178826) (TPA) ligand. This complex was found to be a highly chemoselective catalyst for the hydrosilylation of alkynes. nih.gov The system shows remarkable tolerance for other reducible functional groups, such as alkenes, which remain intact during the reaction. Mechanistic studies indicate that, unlike many zinc-catalyzed hydrosilylations that proceed via activation of the Si-H bond, this system activates the C≡C triple bond of the alkyne, which is believed to be the origin of its high chemoselectivity. nih.gov Although this example does not use a pyridinethiolate ligand, it highlights the potential of designing zinc complexes with specific pyridyl-based ligand architectures to achieve high levels of chemoselectivity in reduction reactions.

Understanding the catalytic cycle is fundamental to optimizing existing catalysts and designing new ones. For zinc thiolate complexes, mechanistic studies have provided insights into the elementary steps of catalysis.

In the context of CO2 hydrosilylation catalyzed by pyridylthio-supported zinc hydride complexes like [Tptm]ZnH, the proposed catalytic cycle involves several key steps. rsc.orgosti.gov The cycle is initiated by the insertion of a CO2 molecule into the zinc-hydride (Zn-H) bond to form a zinc formate intermediate. This step is kinetically facile. rsc.orgosti.gov Subsequently, the formate group is transferred to the silane, regenerating the zinc hydride catalyst and releasing the silyl formate product. rsc.org

Studies on the reactivity of zinc thiolate complexes with elemental sulfur also shed light on their dynamic behavior. These investigations show that zinc thiolates can react with sulfur to form zinc polysulfanide species, and these transformations involve equilibria between different sulfur-containing anions and the zinc center. nd.edursc.org This reactivity highlights the ability of the zinc-sulfur bond to engage in redox and exchange processes, a feature that is central to many catalytic cycles. Furthermore, in biological systems, zinc-thiolate clusters can act as molecular "switches," where changes in the coordination geometry around the zinc ion, stabilized by cysteine thiolates, control the progression of a catalytic cycle. nih.gov This biological precedent provides a conceptual framework for how the structure and dynamics of synthetic zinc pyridinethiolate complexes might be harnessed to control catalytic transformations.

Material Science Research and Functional Materials Development

In the realm of material science, zinc pyridinethiolate complexes are explored for their potential to create functional materials with specific optical, electronic, and protective properties.

Zinc pyridinethiolate is a valuable precursor in the synthesis of zinc-based nanoparticles. The controlled decomposition of this complex can yield zinc oxide (ZnO) nanoparticles with specific sizes and morphologies. youtube.comnih.govresearchgate.net These nanoparticles are of interest due to their potential applications in various fields, including electronics and catalysis. The synthesis process often involves the thermal treatment of the zinc pyridinethiolate complex, where the organic ligands are removed, leaving behind a zinc oxide framework.

Furthermore, zinc pyridinethiolate can serve as a precursor for the formation of zinc ceramics. By carefully controlling the pyrolysis conditions of the complex, it is possible to produce zinc-containing ceramic materials with defined microstructures. These ceramics may exhibit interesting thermal and electrical properties, making them candidates for specialized applications.

Table 1: Synthesis of Zinc-Based Nanomaterials

| Precursor | Synthesis Method | Resulting Material | Potential Applications |

|---|---|---|---|

| Zinc Pyridinethiolate | Thermal Decomposition | Zinc Oxide (ZnO) Nanoparticles | Electronics, Catalysis, UV protection youtube.com |

Coordination polymers (CPs) based on zinc and pyridinethiolate ligands have garnered attention for their promising optoelectronic and sensing capabilities. nih.govmdpi.commdpi.comnih.gov The structure of these polymers can be tuned by modifying the synthesis conditions and incorporating different co-ligands, which in turn influences their physical properties. nih.gov

These zinc-based CPs can exhibit luminescence, making them suitable for applications in light-emitting devices and as fluorescent sensors. rsc.org The pyridinethiolate ligand can participate in the electronic transitions that give rise to these optical properties. Researchers have demonstrated the use of zinc-based CPs for the detection of various analytes, including metal ions and small organic molecules. nih.govmdpi.com The sensing mechanism often relies on the quenching or enhancement of the polymer's fluorescence upon interaction with the target analyte.

Table 2: Zinc Pyridinethiolate-based Coordination Polymers in Sensing

| Coordination Polymer System | Target Analyte | Sensing Mechanism |

|---|---|---|

| Zinc(II)-based CPs | Salicylaldehyde | Fluorescence Quenching rsc.org |

| Zinc(II) Carboxylate-based CPs | Metal ions (e.g., Fe³⁺, Cu²⁺), Nitroaromatics | Luminescence Quenching mdpi.com |

Zinc pyridinethiolate is utilized in the formulation of protective coatings due to its effectiveness against mildew and algae. google.comgoogle.com From a material science perspective, the stability and film-forming properties of coatings containing this compound are crucial for long-term performance.

The low solubility of zinc pyridinethiolate in water contributes to its longevity in outdoor paint formulations. When incorporated into a coating matrix, such as a water-based paint, the particles of zinc pyridinethiolate need to be well-dispersed to ensure uniform protection. google.comdtu.dk The interaction between the zinc complex and the polymer binder of the paint influences the mechanical integrity and adhesion of the final film. researchgate.netresearchgate.netzinc.org Research in this area focuses on optimizing the formulation to enhance the stability of the coating against environmental factors like UV radiation and to prevent undesirable interactions with other coating components. justia.com The goal is to create a robust and durable film that effectively inhibits the growth of mildew and algae on the material's surface. google.com

The ability of zinc pyridinethiolate to participate in self-assembly processes makes it a valuable component in the construction of supramolecular materials. rsc.orgrsc.orgresearchgate.net These materials are formed through non-covalent interactions, such as coordination bonds and π-π stacking, which allow for the creation of well-defined, functional architectures. researchgate.netmdpi.com

By designing and synthesizing specific pyridinethiolate ligands and combining them with zinc ions, researchers can create complex supramolecular structures like cages and polymers. researchgate.netmdpi.com The properties of these materials, such as their ability to encapsulate guest molecules or their responsiveness to external stimuli, can be tailored by modifying the molecular components. rsc.org This bottom-up approach to materials design opens up possibilities for creating advanced materials with applications in areas like molecular recognition and catalysis.

In the field of energy storage, materials based on zinc complexes are being investigated for their potential use in advanced battery systems, such as electrically rechargeable zinc-air batteries. mdpi.comfrontiersin.orgrsc.orgsciopen.com The focus from a materials perspective is on the development of stable and efficient electrode materials.

While not a direct component of the primary electrochemical reaction, derivatives and complexes related to zinc pyridinethiolate could potentially be used to modify the surfaces of zinc anodes to improve their performance and stability. mdpi.com Research in this area aims to address challenges such as dendrite formation and corrosion of the zinc electrode in aqueous electrolytes. mdpi.com By creating protective layers or modifying the electrode's surface chemistry, it may be possible to enhance the cyclability and lifespan of zinc-air batteries.

Heavy Metal Sequestration and Environmental Remediation

The chelating properties of the pyridinethiolate ligand suggest that zinc pyridinethiolate and related compounds could have applications in environmental remediation, specifically in the sequestration of heavy metals. nih.gov

The sulfur and nitrogen atoms in the pyridinethiolate ligand can coordinate with various metal ions. This property could be exploited to develop materials that can selectively bind and remove toxic heavy metals from contaminated water or soil. frontiersin.orgtaylorfrancis.combiorxiv.orgkashanu.ac.ir Research in this area would involve designing and synthesizing polymers or porous materials functionalized with pyridinethiolate groups that can act as traps for heavy metal pollutants. The efficiency of these materials would depend on their binding affinity and selectivity for specific heavy metals over other ions present in the environment. nih.govcas-press.com

Ligand-Metal Complex Formation for Selective Heavy Metal Precipitation

The efficacy of pyridinethiol-based ligands in environmental remediation stems from their specific molecular architecture, which is designed for the selective precipitation of heavy metals. These ligands function as chelating agents, forming strong, stable complexes with metal ions, thereby removing them from solution.

A notable example is the development of pyridine-based thiol ligands (DTPY) that feature multiple bonding sites. nih.gov These ligands are engineered with chains at the 2,6-positions of the pyridine (B92270) ring, which incorporate sulfur (thiol) and nitrogen atoms as terminal groups. researchgate.netiwaponline.com This design facilitates the formation of a stable chelate complex through multiple points of interaction between a single divalent heavy metal cation (like Cd²⁺ or Cu²⁺) and the available sulfur and nitrogen atoms. nih.govresearchgate.net The resulting complex often adopts a tetrahedral bonding arrangement around the central metal ion, a configuration that enhances the stability and strength of the precipitate. researchgate.net The formation of these insoluble ligand-metal precipitates is critical, as it allows for their physical separation from the treated water. Research into various sulfur-containing ligands has shown that they can form stable, insoluble complexes across a range of pH conditions, a crucial attribute for effective environmental application. iwaponline.comgoogle.com

Table 1: Features of Pyridine-Thiol Ligands for Heavy Metal Precipitation

| Feature | Description | Source |

|---|---|---|

| Structure | Pyridine ring with pendant chains containing sulfur and nitrogen donor atoms. | researchgate.netiwaponline.com |

| Bonding Sites | Multiple S and N atoms allow for multidentate chelation. | nih.gov |

| Complex Geometry | Forms a stable, often tetrahedral, arrangement around the metal ion. | researchgate.net |

| Precipitate | Forms a stable, insoluble ligand-metal complex. | iwaponline.com |

Studies on Selective Binding and Removal of Divalent Heavy Metal Ions (e.g., Cd(II), Cu(II))

Research has demonstrated the high efficiency and selectivity of pyridine-thiol ligands in removing specific divalent heavy metal ions from contaminated water. The strong affinity of the soft thiol (sulfur) donor atoms for soft heavy metal cations is a primary driver of this selectivity. iwaponline.com

Detailed studies using a pyridine-based thiol ligand (DTPY) have quantified its effectiveness in sequestering cadmium (Cd(II)) and copper (Cu(II)). nih.govresearchgate.net In controlled experiments, this ligand demonstrated remarkable removal capabilities. For instance, a 50.00 ppm aqueous solution of copper at a pH of 4.5 was treated, resulting in the copper concentration being reduced to below the instrumental detection limit of 0.00093 ppm. nih.gov Similarly, when applied to a 50.00 ppm cadmium solution at a pH of 6.0, the ligand reduced the cadmium concentration to 0.06 ppm. nih.gov These results underscore the ligand's potential for remediating water contaminated with these specific heavy metals. The efficiency of removal is influenced by factors such as pH and the molar ratio of the ligand to the metal ion. google.com

Table 2: Efficacy of Pyridine-Thiol Ligand (DTPY) in Removing Divalent Heavy Metals

| Metal Ion | Initial Concentration (ppm) | pH | Final Concentration (ppm) | Removal Efficiency (%) | Source |

|---|---|---|---|---|---|

| Copper (Cu(II)) | 50.00 | 4.5 | < 0.00093 | > 99.99 | nih.gov |

This interactive table summarizes key findings from studies on heavy metal removal.

pH Stability and Insoluble Product Formation for Environmental Applications

For any precipitation agent to be viable for environmental use, the resulting metal-ligand complex must be highly stable and insoluble across a range of pH conditions. If the precipitate is unstable, it could redissociate, releasing the toxic heavy metals back into the environment. google.com